molecular formula C13H17ClN2O B12737340 1-Ethyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-ol monohydrochloride CAS No. 87820-25-5

1-Ethyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-ol monohydrochloride

Cat. No.: B12737340
CAS No.: 87820-25-5
M. Wt: 252.74 g/mol
InChI Key: VNHMAUFLZFCXNT-UHFFFAOYSA-N
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Description

1-Ethyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-ol monohydrochloride is a chemical compound that belongs to the class of tetrahydro-β-carbolines. These compounds are known for their diverse biological activities, including potential anti-cancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-ol monohydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of N,N-dimethylmethylene ammonium chloride in acetic acid . The reaction is carried out under nitrogen atmosphere and requires vigorous stirring for several hours .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions to maintain product quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-ol monohydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, especially at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

1-Ethyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-ol monohydrochloride has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-ol monohydrochloride is unique due to its specific structural features and its potent activity as an estrogen receptor modulator. This makes it a valuable compound in the development of new anti-cancer therapies .

Properties

CAS No.

87820-25-5

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74 g/mol

IUPAC Name

1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-6-ol;hydrochloride

InChI

InChI=1S/C13H16N2O.ClH/c1-2-11-13-9(5-6-14-11)10-7-8(16)3-4-12(10)15-13;/h3-4,7,11,14-16H,2,5-6H2,1H3;1H

InChI Key

VNHMAUFLZFCXNT-UHFFFAOYSA-N

Canonical SMILES

CCC1C2=C(CCN1)C3=C(N2)C=CC(=C3)O.Cl

Origin of Product

United States

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